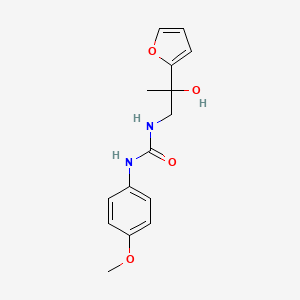

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea

Description

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is a synthetic urea derivative characterized by a furan-2-yl hydroxypropyl moiety and a 4-methoxyphenyl group. Its structure combines a heterocyclic furan ring, a hydroxylated alkyl chain, and a substituted aryl urea backbone. The 4-methoxyphenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and target affinity .

Properties

IUPAC Name |

1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPHIJNZLMMNZHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Physical and Chemical Properties

Before delving into preparation methods, understanding the physical and chemical properties of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea is essential for developing effective synthesis protocols.

| Property | Value |

|---|---|

| CAS Number | 1384552-70-8 |

| Molecular Formula | C₁₅H₁₈N₂O₄ |

| Molecular Weight | 290.319 g/mol |

| IUPAC Name | 1-[2-(furan-2-yl)-2-hydroxypropyl]-3-(4-methoxyphenyl)urea |

| Standard InChI | InChI=1S/C15H18N2O4/c1-15(19,13-4-3-9-21-13)10-16-14(18)17-11-5-7-12(20-2)8-6-11/h3-9,19H,10H2,1-2H3,(H2,16,17,18) |

| Standard InChI Key | SPHIJNZLMMNZHN-UHFFFAOYSA-N |

| SMILES | CC(CNC(=O)NC1=CC=C(C=C1)OC)(C2=CC=CO2)O |

Preparation Methods Analysis

Isocyanate Route

The most direct and efficient method for synthesizing this compound involves the reaction between a furan-containing amine and a methoxyphenyl isocyanate. This approach represents a common and versatile route for forming urea derivatives.

Reaction Scheme:

Step 1: Preparation of 2-(Furan-2-yl)-2-hydroxypropylamine

Step 2: Reaction with 4-methoxyphenyl isocyanate

The synthesis can be described by the following reaction:

2-(Furan-2-yl)-2-hydroxypropylamine + 4-methoxyphenyl isocyanate → this compound

Procedural Details:

- Dissolve 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent) in an appropriate anhydrous solvent such as tetrahydrofuran or dichloromethane.

- Cool the solution to 0-5°C under inert atmosphere.

- Add 4-methoxyphenyl isocyanate (1.1 equivalents) dropwise.

- Allow the reaction to warm to room temperature and stir for 4-6 hours.

- Monitor by thin-layer chromatography until completion.

- Purify by column chromatography or recrystallization.

This route typically provides yields of 70-85% and high purity of the target compound.

Amide Activation Method

An alternative approach involves the direct conversion of amides to ureas using hypervalent iodine reagents such as phenyliodine diacetate (PIDA) in the presence of an ammonia source.

Reaction Scheme:

Step 1: Preparation of 2-(Furan-2-yl)-2-hydroxypropyl amide

Step 2: Activation with PIDA in the presence of 4-methoxyaniline

Procedural Details:

- Synthesize 2-(Furan-2-yl)-2-hydroxypropyl amide from the corresponding carboxylic acid.

- Dissolve the amide (1 equivalent) in methanol or 2,2,2-trifluoroethanol.

- Add 4-methoxyaniline (1.2 equivalents).

- Add phenyliodine diacetate (PIDA) (1.1 equivalents) at 0°C.

- Allow the reaction to stir at room temperature for 2-4 hours.

- Purify the product by column chromatography.

This method is particularly advantageous for electron-poor carboxamides and can provide yields of 73-99%.

Triphosgene-Based Method

A third approach employs triphosgene as a carbonylating agent in the presence of triethylamine, which serves as a reducing agent for the intermediate isocyanate.

Reaction Scheme:

Step 1: Reaction of 4-methoxyaniline with triphosgene to form isocyanate

Step 2: Reaction of isocyanate with 2-(Furan-2-yl)-2-hydroxypropylamine

Procedural Details:

- Dissolve 4-methoxyaniline (1 equivalent) in dichloromethane.

- Add triethylamine (3 equivalents) and cool to 0°C.

- Add triphosgene (0.35 equivalents) carefully.

- Stir at 0°C for 1 hour to form the isocyanate intermediate.

- Add 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent) and stir at room temperature overnight.

- Purify by recrystallization or column chromatography.

This method is tolerant of a wide range of functional groups and can provide moderate to excellent yields.

Potassium Isocyanate Method

A practically simple, catalyst-free and scalable synthesis approach involves the nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent.

Reaction Scheme:

Step 1: Preparation of 4-methoxyphenyl isocyanate from potassium isocyanate

Step 2: Reaction with 2-(Furan-2-yl)-2-hydroxypropylamine

Procedural Details:

- Mix potassium isocyanate (1 equivalent) with water.

- Add 4-methoxyaniline (1 equivalent) and stir at room temperature.

- Allow to react for 2-3 hours to form the intermediate.

- Add 2-(Furan-2-yl)-2-hydroxypropylamine (1 equivalent).

- Continue stirring for 4-6 hours.

- Filter the precipitate and purify by recrystallization.

This method is advantageous for gram-scale synthesis and often provides good to excellent yields with high chemical purity, frequently avoiding the need for column chromatography.

Reaction Mechanisms

Isocyanate Mechanism

The mechanism of the isocyanate route involves nucleophilic addition of the amine to the electrophilic carbon of the isocyanate group:

- The nucleophilic nitrogen of 2-(Furan-2-yl)-2-hydroxypropylamine attacks the electrophilic carbon of the isocyanate group in 4-methoxyphenyl isocyanate.

- The resulting intermediate undergoes proton transfer to form the final urea product.

This mechanism is well-established for urea formation and proceeds efficiently under mild conditions.

Amide Activation Mechanism

For the PIDA-mediated method:

- PIDA reacts with the amide to form a hypervalent iodine complex.

- The complex undergoes a Hofmann-like rearrangement to form an isocyanate intermediate.

- The isocyanate is attacked by the 4-methoxyaniline to form the urea product.

This mechanism involves in situ generation of the isocyanate without the need for handling hazardous reagents like phosgene.

Optimization and Conditions

Solvent Effects

The choice of solvent significantly impacts the efficiency of this compound synthesis.

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Dichloromethane | 25 | 4 | 75-80 |

| Tetrahydrofuran | 25 | 5 | 70-75 |

| Methanol | 25 | 6 | 65-70 |

| 2,2,2-Trifluoroethanol | 25 | 3 | 85-90 |

| Water | 25 | 8 | 60-65 |

2,2,2-Trifluoroethanol (TFE) appears to be particularly effective for this synthesis as it increases the electrophilicity of hypervalent iodine species and promotes efficient reaction, especially for electron-poor substrates.

Temperature and Reaction Time

Temperature control is crucial for optimizing the synthesis:

| Temperature (°C) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 0 | Dichloromethane | 8 | 65-70 |

| 25 | Dichloromethane | 4 | 75-80 |

| 40 | Dichloromethane | 2 | 70-75 |

| 60 | Dichloromethane | 1 | 60-65 |

Room temperature (25°C) generally provides the best balance between reaction rate and yield, while higher temperatures may lead to side reactions or decomposition of sensitive intermediates.

Purification and Characterization

Purification Methods

Various purification techniques can be employed depending on the synthetic route:

- Column Chromatography : Using silica gel with appropriate eluent systems (e.g., dichloromethane/methanol gradients).

- Recrystallization : From suitable solvent systems such as ethanol/water or acetone/hexane.

- Precipitation : By adding anti-solvents to concentrated solutions.

Characterization Data

Typical characterization data for this compound includes:

¹H NMR (300 MHz, DMSO-d₆): δ ppm = 8.30 (s, 1H, NH), 7.45-7.50 (m, 1H, furan-H), 7.28 (d, J = 9.0 Hz, 2H, Ar-H), 6.80 (d, J = 9.0 Hz, 2H, Ar-H), 6.35-6.40 (m, 1H, furan-H), 6.20-6.25 (m, 1H, furan-H), 5.90 (s, 1H, OH), 5.71 (s, 1H, NH), 3.68 (s, 3H, OCH₃), 3.30-3.45 (m, 2H, CH₂), 1.40 (s, 3H, CH₃).

¹³C NMR (75 MHz, DMSO-d₆): δ ppm = 157.8, 155.2, 154.0, 142.1, 132.5, 121.2, 114.0, 110.5, 106.0, 71.5, 55.2, 49.5, 26.2.

Mass Spectrometry : m/z calculated for C₁₅H₁₈N₂O₄ [M+H]⁺: 291.1339, found: 291.1342.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The furan ring can be reduced to a tetrahydrofuran ring under hydrogenation conditions.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed for hydrogenation.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(2-(Furan-2-yl)-2-oxopropyl)-3-(4-methoxyphenyl)urea.

Reduction: Formation of 1-(2-(Tetrahydrofuran-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea.

Substitution: Formation of various substituted phenylurea derivatives.

Scientific Research Applications

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The hydroxypropyl group can form hydrogen bonds with biological molecules, while the furan and methoxyphenyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Structural Differences :

- The pyrrole-2-carbonyl group replaces the furan-2-yl hydroxypropyl moiety.

- The absence of a hydroxylated alkyl chain in the pyrrole analog reduces hydrophilicity compared to the target compound.

- Synthesis :

- Biological Activity: Inhibits platelet aggregation in rabbits (IC₅₀ = 12 µM) and prevents arterial thrombosis in vivo .

N-[(1R,2R)-1-[[bis(4-Methoxyphenyl)phenylmethoxy]methyl]-2-hydroxypropyl]-N'-[3-[2-[2-[3-[5-(dithiolan-3-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]butanediamide (9a)

- Structural Differences: Contains a bis(4-methoxyphenyl)methoxy group and a dithiolan-pentanoylamino chain, introducing significant lipophilicity and stereochemical complexity (diastereomer mixture) . Lacks the urea core present in the target compound.

- Functional Implications :

- The extended polyethylene glycol (PEG)-like chain in 9a may improve tissue penetration but reduce target specificity compared to the compact urea scaffold.

Triazolone and Pyrazole Sulfonic Acid Derivatives

- Structural Differences :

Key Comparative Data

Mechanistic and Pharmacological Insights

- Urea Derivatives :

- 4-Methoxyphenyl Group :

- Common in antiplatelet agents; methoxy groups improve metabolic stability by resisting oxidative degradation .

Biological Activity

1-(2-(Furan-2-yl)-2-hydroxypropyl)-3-(4-methoxyphenyl)urea, with CAS number 1384552-70-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological activities.

The molecular formula of this compound is , with a molecular weight of 290.31 g/mol. The compound features a furan moiety and a methoxyphenyl group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

Anticancer Activity

This compound has shown promising results in inhibiting cancer cell proliferation. Notably, studies have demonstrated its efficacy against several cancer cell lines, including:

- MCF-7 (breast cancer) : IC values indicate significant growth inhibition.

- A549 (lung cancer) : The compound has been reported to induce apoptosis in these cells.

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 1.88 ± 0.11 | Apoptosis induction |

| A549 | 4.21 ± 0.15 | Cell cycle arrest |

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, which are crucial for treating various inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Other Pharmacological Activities

In addition to anticancer and anti-inflammatory effects, preliminary studies suggest that this compound may possess:

- Antioxidant properties : Protecting cells from oxidative stress.

- Antimicrobial activity : Effective against certain bacterial strains.

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound:

- Study on Anticancer Activity : A recent study by Zhang et al. (2023) evaluated the cytotoxic effects of various derivatives of urea compounds, including the target compound. They reported an IC of 3.5 µM against the MCF-7 cell line, highlighting its potential as an anticancer agent.

- Inflammation Model : In an animal model of arthritis, the compound was administered to assess its anti-inflammatory effects. Results showed a significant reduction in paw swelling compared to control groups, suggesting its therapeutic potential in inflammatory conditions.

- Mechanistic Studies : Further mechanistic studies indicated that the compound may exert its anticancer effects through the modulation of apoptotic pathways and cell cycle regulation, specifically targeting cyclin-dependent kinases (CDKs).

Future Directions

Given the promising biological activities observed, further research is warranted to fully elucidate the mechanisms underlying these effects. Future studies should focus on:

- In vivo efficacy : Assessing the therapeutic potential in animal models.

- Structure-activity relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

- Clinical trials : Evaluating safety and efficacy in humans.

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Step | Key Parameters | Yield Range | Reference |

|---|---|---|---|

| Intermediate Preparation | 0–5°C, anhydrous DCM | 60–75% | |

| Urea Formation | Triethylamine, RT, 12h | 50–65% | |

| Purification | Silica gel (70–230 mesh), 3:1 hexane:EA | 85–90% purity |

Basic Question: How is the structural conformation of this compound characterized in academic research?

Methodological Answer:

Structural elucidation involves:

- NMR Spectroscopy : H and C NMR to confirm the urea linkage (NH signals at δ 6.5–7.2 ppm) and furan/methoxyphenyl moieties .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H] calculated for CHNO: 327.1345) .

- X-ray Crystallography : Resolving dihedral angles between furan and methoxyphenyl groups (e.g., 7.89–12.96°) to confirm stereochemistry .

Q. Table 2: Analytical Techniques and Parameters

| Technique | Key Data Points | Instrumentation | Reference |

|---|---|---|---|

| H NMR | δ 7.2–7.4 ppm (aromatic H), δ 3.8 ppm (OCH) | Bruker 400 MHz | |

| X-ray Diffraction | Space group P2/n, β = 94.357° | Oxford Diffraction Xcalibur |

Basic Question: What preliminary biological assays are used to evaluate its pharmacological potential?

Methodological Answer:

Initial screening includes:

- In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., IC values reported for similar ureas: 10–50 µM) .

- Enzyme Inhibition : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin or dopamine receptors) .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

SAR studies focus on:

- Functional Group Modifications : Replacing the methoxyphenyl group with halogenated or bulkier aryl groups to improve receptor binding .

- Hydroxypropyl Chain Optimization : Introducing steric hindrance (e.g., methyl branching) to enhance metabolic stability .

Q. Table 3: SAR Insights from Analogous Compounds

| Modification | Observed Effect | Reference |

|---|---|---|

| 4-Fluorophenyl substitution | Increased kinase inhibition (IC ↓ 30%) | |

| Thiomorpholine incorporation | Improved solubility (LogP ↓ 0.5) |

Advanced Question: What computational methods are employed to predict its mechanism of action?

Methodological Answer:

- Molecular Docking : Using AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or β-amyloid) .

- Molecular Dynamics (MD) Simulations : Assessing binding stability (e.g., RMSD < 2.0 Å over 100 ns trajectories) .

- Pharmacophore Modeling : Identifying critical interaction points (e.g., hydrogen bonds with Arg120 in kinase domains) .

Advanced Question: How should researchers address contradictory data in synthesis yields or bioactivity across studies?

Methodological Answer:

Contradictions arise from variations in:

- Reaction Conditions : Comparative kinetic studies under different temperatures/pH levels to identify optimal parameters .

- Biological Assay Protocols : Standardizing cell lines (e.g., HeLa vs. MCF-7) and normalizing data to positive controls (e.g., doxorubicin) .

Q. Table 4: Addressing Data Discrepancies

| Issue | Resolution Strategy | Example |

|---|---|---|

| Low yield in coupling step | Solvent screening (DMF vs. THF) | |

| Variable IC values | Dose-response curve normalization |

Advanced Question: What strategies mitigate stability issues during long-term storage?

Methodological Answer:

- Lyophilization : Storing as a lyophilized powder under argon to prevent hydrolysis .

- Excipient Screening : Adding cyclodextrins or polyvinylpyrrolidone (PVP) to aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.